molecular formula C8H7NS2 B1581594 2-(Methylthio)phenyl isothiocyanate CAS No. 51333-75-6

2-(Methylthio)phenyl isothiocyanate

Cat. No.: B1581594
CAS No.: 51333-75-6
M. Wt: 181.3 g/mol
InChI Key: SIODOISHDGRELW-UHFFFAOYSA-N
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Description

2-(Methylthio)phenyl isothiocyanate is an organic compound with the molecular formula C8H7NS2. It contains both an isothiocyanate group (-N=C=S) and a methylthio group (-S-CH3) attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis usually begins with 2-(Methylthio)aniline.

  • Isothiocyanation: This compound is then treated with a reagent like thiophosgene or a similar agent to introduce the isothiocyanate group. Common conditions include the use of an appropriate solvent (e.g., dichloromethane) and a base (e.g., pyridine).

Industrial Production Methods:

Large-scale production methods often involve the same starting materials and reagents, with optimizations for yield and purity through controlled temperature and pressure conditions, use of catalysts, and efficient separation techniques.

Chemical Reactions Analysis

2-(Methylthio)phenyl isothiocyanate undergoes several types of reactions:

  • Oxidation: Oxidative conditions can modify the sulfur-containing group, potentially leading to sulfoxides or sulfones.

  • Reduction: Reductive conditions, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride, can reduce the isothiocyanate group to an amine.

  • Substitution Reactions: The isothiocyanate group can react with nucleophiles (e.g., amines) to form thioureas.

  • Addition Reactions: It can add across double bonds in specific conditions, leading to a variety of addition products.

Scientific Research Applications

2-(Methylthio)phenyl isothiocyanate is used widely in scientific research:

  • Chemistry: It serves as a building block for synthesizing various complex organic compounds.

  • Biology: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.

  • Medicine: Potential therapeutic applications are explored due to its bioactive properties.

  • Industry: Utilized in the production of specialty chemicals, intermediates in organic synthesis, and in materials science.

Mechanism of Action

The isothiocyanate group reacts with nucleophiles, including amines, amino acids, and proteins, forming stable adducts. This can modify the function of biological molecules and interfere with cellular pathways, hence its bioactivity.

Comparison with Similar Compounds

Compared to similar isothiocyanates:

  • Phenyl isothiocyanate: Lacks the methylthio group, hence different reactivity and properties.

  • Benzyl isothiocyanate: Has a different substituent on the benzene ring (benzyl instead of methylthio), affecting its reactivity.

  • Allyl isothiocyanate: Contains an allyl group, making it more reactive in certain conditions.

Similar compounds include:

  • Phenyl isothiocyanate

  • Benzyl isothiocyanate

  • Allyl isothiocyanate

So, what do you think? Fascinating stuff, right?

Properties

IUPAC Name

1-isothiocyanato-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIODOISHDGRELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199332
Record name 2-(Methylthio)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51333-75-6
Record name 2-(Methylthio)phenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylthio)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylthio)phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(Methylthio)phenyl isothiocyanate in the context of this study?

A1: The study identified this compound as one of the compounds present in the root exudates of Welsh onion varieties ('Yuanzang' and 'Zhangqiu'). These exudates demonstrated both stimulatory and inhibitory effects on cucumber seed germination and significantly inhibited the growth of the fungal pathogen Fusarium oxysporum f. sp. cucumerinum []. While the study doesn't specifically investigate the individual effects of this compound, its presence in the exudates suggests it could contribute to the observed allelopathic activities. Further research is needed to determine its specific role and potential interactions with other compounds in the root exudates.

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